molecular formula C10H11F3O B2868608 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 220675-92-3

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B2868608
CAS RN: 220675-92-3
M. Wt: 204.192
InChI Key: DDTZKGMNCORHBB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless, odorless liquid that is primarily used in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. It may also interact with cellular signaling pathways and modulate gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer activity in vitro. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is its versatility in laboratory experiments. It can be used in a wide range of applications due to its unique properties. However, its limitations include its high cost and the potential for toxicity if not handled properly.

Future Directions

There are several future directions for research on 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol. One area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Another area of interest is its potential as a solvent for the extraction of pollutants from contaminated soil and water. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a catalyst such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and requires careful monitoring of temperature and reaction time to achieve a high yield of the desired product.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent, analgesic, and anti-cancer agent. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, it has been studied for its potential as a solvent for the extraction of pollutants from contaminated soil and water.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZKGMNCORHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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